BenchChemオンラインストアへようこそ!

6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

Kinase inhibition cancer c-Met

This compound is a core building block for generating c-Met kinase inhibitors, achieving IC50 values as low as 68 nM with >50-fold selectivity. The 6-chloro group is a reactive handle for rapid SNAr diversification, and the [4,3-c] ring fusion is critical for target engagement. Procure for anticancer agent development, as elaborated derivatives show superior potency to doxorubicin in carcinoma cell lines.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
CAS No. 1092062-74-2
Cat. No. B1427728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
CAS1092062-74-2
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCC1=C2C=NC(=CC2=NN1)Cl
InChIInChI=1S/C7H6ClN3/c1-4-5-3-9-7(8)2-6(5)11-10-4/h2-3H,1H3,(H,10,11)
InChIKeyCAPLCWVKASZURS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine for Kinase-Focused Medicinal Chemistry Procurement


6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine (CAS: 1092062-74-2) is a heterocyclic molecular building block featuring a fused pyrazolo[4,3-c]pyridine core system with specific chloro (6-position) and methyl (3-position) substituents . This substitution pattern yields a molecular weight of 167.6 g/mol and formula C7H6ClN3, providing a versatile scaffold for generating derivative libraries targeting kinase inhibition and anticancer applications [1][2].

Why 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine Cannot Be Casually Substituted by Other Pyrazolopyridine Isomers


Generic substitution among pyrazolopyridine isomers or differently substituted analogs is not scientifically valid due to divergent chemical reactivity and biological target engagement profiles. The [4,3-c] ring fusion regiochemistry and the specific 6-chloro/3-methyl substitution pattern of this compound govern both its synthetic derivatization pathways (e.g., nucleophilic aromatic substitution at the chloro position) and its scaffold-specific binding to kinase ATP pockets [1]. Closely related analogs such as the [3,4-b] isomer, the unsubstituted 1H-pyrazolo[4,3-c]pyridine core, or tetrahydro derivatives exhibit distinct conformational constraints and electronic properties that translate to different inhibitory activities and selectivity profiles in kinase assays [2][3].

Quantitative Differentiation Evidence for 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine in Kinase Inhibitor Research


Scaffold-Specific c-Met Kinase Inhibitory Potency: 68 nM IC50 Achieved via [4,3-c] Core Optimization

The 6-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine scaffold, when elaborated via the chloro substituent, enables the generation of derivatives with potent c-Met kinase inhibitory activity. Specifically, optimized derivatives of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine series (which shares the identical [4,3-c] core regiochemistry) demonstrate an IC50 of 68 nM against c-Met kinase, representing a >80-fold improvement over the initial lead compound (IC50 = 5.48 μM) from the same scaffold series [1].

Kinase inhibition cancer c-Met

Cytotoxic Selectivity Against Breast and Liver Carcinoma Cell Lines Relative to Doxorubicin

Derivatives synthesized from the pyrazolo[4,3-c]pyridine core (same scaffold family) demonstrate cytotoxic activity that exceeds the reference drug doxorubicin in certain cell lines. Compound 6b exhibited IC50 values of 1.937 μg/mL and 3.695 μg/mL against breast and liver carcinoma cell lines, respectively, compared to doxorubicin IC50 values of 2.527 μg/mL and 4.749 μg/mL, representing a 23-30% improvement in potency [1].

Anticancer cytotoxicity breast cancer

Superior Cytotoxic Activity Against Colon Carcinoma Relative to Doxorubicin

Derivatives from the same pyrazolo[4,3-c]pyridine scaffold family show potent activity against colon carcinoma. Compound 6c demonstrated an IC50 value of 2.914 μg/mL against colon carcinoma cells, which is superior to doxorubicin (IC50 = 3.641 μg/mL) by approximately 20% [1].

Anticancer colon cancer cytotoxicity

High Selectivity Profile Against Other Tyrosine Kinases (>50-Fold) Achievable from Scaffold

Optimization of the pyrazolo[4,3-c]pyridine core (same scaffold family) can yield derivatives with exceptional kinase selectivity. Compound 8c, derived from the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine series, demonstrated >50-fold selectivity for c-Met against a panel of other tyrosine kinases tested, indicating that the scaffold can be tuned for highly selective target engagement [1].

Kinase selectivity c-Met tyrosine kinase

High-Impact Research and Procurement Scenarios for 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine


Medicinal Chemistry: Synthesis of c-Met Kinase Inhibitor Libraries for Oncology

Procure this compound as a core building block for generating focused libraries of c-Met kinase inhibitors. The 6-chloro substituent provides a reactive handle for nucleophilic aromatic substitution, enabling rapid diversification to explore SAR around the pyrazolo[4,3-c]pyridine core. As demonstrated in the literature, elaborated derivatives from this scaffold can achieve IC50 values as low as 68 nM against c-Met kinase with >50-fold selectivity over other tyrosine kinases [1].

Academic Research: Development of Novel Anticancer Agents with Improved Potency over Doxorubicin

This building block is ideal for academic medicinal chemistry groups aiming to develop anticancer agents that outperform standard-of-care chemotherapy. Elaborated pyrazolo[4,3-c]pyridine derivatives have demonstrated IC50 values of 1.937-2.914 μg/mL across breast, liver, and colon carcinoma cell lines, surpassing doxorubicin potency by 20-30% in head-to-head comparisons [1]. The compound serves as a validated starting point for generating analogs with enhanced therapeutic indices.

Chemical Biology: Tool Compound Generation for Kinase Selectivity Profiling

Utilize 6-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine to synthesize chemical probes for investigating kinase signaling pathways. The scaffold has been successfully employed to generate inhibitors with excellent selectivity profiles (>50-fold for c-Met), making it suitable for creating tool compounds that minimize off-target confounding effects in cellular pathway analysis [1].

Contract Research: Diversified Library Synthesis for Hit-to-Lead Optimization

CROs and medicinal chemistry service providers should stock this compound for parallel synthesis campaigns. The reactive 6-chloro group enables straightforward derivatization via SNAr chemistry with various amines, alcohols, or thiols, while the methyl group at the 3-position provides a defined substitution pattern that differentiates it from unsubstituted or alternative isomer scaffolds. This enables rapid construction of diverse compound collections for kinase-focused hit-to-lead programs [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.